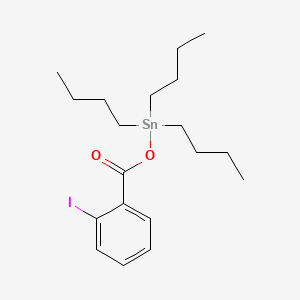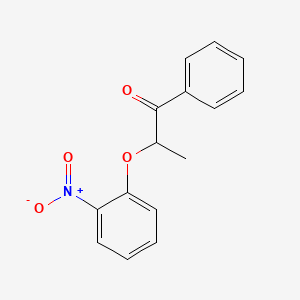
1-Propanone, 2-(2-nitrophenoxy)-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- is an organic compound with a complex structure that includes both nitro and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- typically involves the reaction of 2-nitrophenol with 1-phenyl-1-propanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反应分析
Types of Reactions
1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.
Substitution: The phenyl group can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic medium.
Substitution: Halogens, Lewis acids as catalysts.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Halogenated derivatives.
科学研究应用
1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 1-Propanone, 1-(4-methoxyphenyl)-2-(2-nitrophenoxy)
- 2-(5-Fluoro-2-nitrophenoxy)-1-(4-fluorophenyl)-1-propanone
Uniqueness
1-Propanone, 2-(2-nitrophenoxy)-1-phenyl- is unique due to its specific combination of nitro and phenyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
70310-21-3 |
|---|---|
分子式 |
C15H13NO4 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-(2-nitrophenoxy)-1-phenylpropan-1-one |
InChI |
InChI=1S/C15H13NO4/c1-11(15(17)12-7-3-2-4-8-12)20-14-10-6-5-9-13(14)16(18)19/h2-11H,1H3 |
InChI 键 |
UUJPYNYLJLAVMC-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


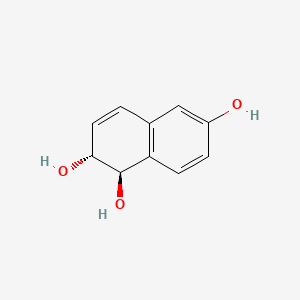
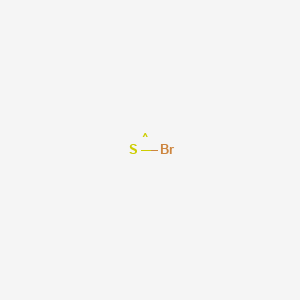
![4-[(3-methylphenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;sulfuric acid](/img/structure/B14455080.png)
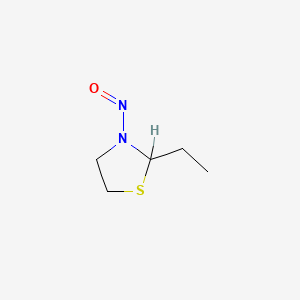

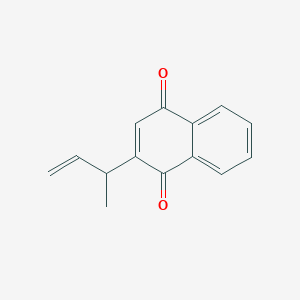

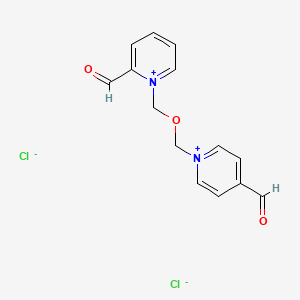
![Diethyl{[5-(ethoxycarbonyl)-2,4-dimethyl-1h-pyrrol-3-yl]methyl}propanedioate](/img/structure/B14455111.png)
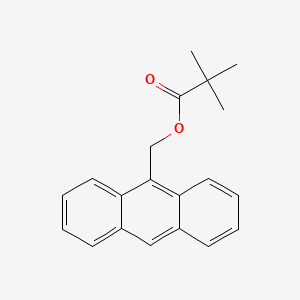

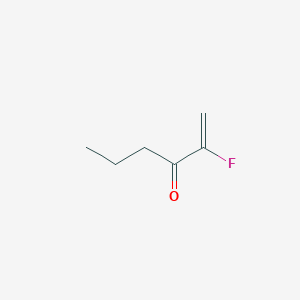
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14455141.png)
